2-Methyl-2-hepten-4-one

Odor Threshold Sensory Science Volatile Potency

2-Methyl-2-hepten-4-one (CAS 22319-24-0) is an acyclic, achiral enone (unsaturated ketone) with the molecular formula C₈H₁₄O and a monoisotopic mass of 126.10 Da. It belongs to the class of organic compounds known as enones (RC(=O)CR') and is classified as a biogenic acyclic ketone.

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 22319-24-0
Cat. No. B1615938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-hepten-4-one
CAS22319-24-0
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCCCC(=O)C=C(C)C
InChIInChI=1S/C8H14O/c1-4-5-8(9)6-7(2)3/h6H,4-5H2,1-3H3
InChIKeyFKMGZMDLSNOJPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-hepten-4-one (CAS 22319-24-0): Physicochemical Identity, Natural Occurrence, and Procurement-Grade Classification


2-Methyl-2-hepten-4-one (CAS 22319-24-0) is an acyclic, achiral enone (unsaturated ketone) with the molecular formula C₈H₁₄O and a monoisotopic mass of 126.10 Da [1]. It belongs to the class of organic compounds known as enones (RC(=O)CR') and is classified as a biogenic acyclic ketone . The compound is a naturally occurring volatile identified in Aspalathus linearis (rooibos tea) and in a broad range of cooked and processed foods including chicken fat, grilled and roasted beef, boiled mutton, raw cured pork, roasted peanut, soybean, mushrooms, malt, and buckwheat [2]. Commercially, it is categorized as a natural substance and extractive, but is explicitly not recommended for fragrance or flavor use, positioning it as a research-grade analytical standard or synthetic intermediate rather than a direct food/flavor ingredient [3].

Why Filbertone (5-Methyl-2-hepten-4-one), Sulcatone, or 2-Methyl-4-heptanone Cannot Substitute for 2-Methyl-2-hepten-4-one in Controlled Research or Formulation Contexts


Positional isomerism within the methylheptenone family produces fundamentally divergent sensory, regulatory, and physicochemical profiles that preclude generic substitution. 2-Methyl-2-hepten-4-one carries the methyl substituent at C2 and the olefin at C2–C3, yielding an enone conjugation pattern distinct from its closest analog, filbertone (5-methyl-2-hepten-4-one, methyl at C5), and from sulcatone (6-methyl-5-hepten-2-one, carbonyl at C2) [1]. This single methyl shift produces an odor detection threshold 5× lower than filbertone (0.01 ppb vs. 0.05 ppb) and redirects the odor character from nutty-hazelnut toward fruity-green-herbal [2][3]. Critically, 2-methyl-2-hepten-4-one lacks FEMA GRAS designation and is explicitly flagged as 'not for fragrance use' and 'not for flavor use,' while filbertone holds FEMA No. 3761 GRAS status and is widely employed in commercial food flavoring and perfumery [4][5]. A saturated analog such as 2-methyl-4-heptanone eliminates the enone chromophore entirely, abolishing the UV-active conjugated system that underpins both reactivity and olfactory potency. These differences make blind substitution scientifically invalid and, in regulated food-contact applications, potentially non-compliant.

Differential Evidence Supporting the Use of 2-Methyl-2-hepten-4-one (CAS 22319-24-0) Over Closest Structural Analogs: A Comparator-Anchored Quantitative Guide


Odor Detection Threshold: 5-Fold Lower Than Filbertone (5-Methyl-2-hepten-4-one)

The odor detection threshold of 2-methyl-2-hepten-4-one in water is 0.01 ppb (0.01 μg/L) [1]. In direct cross-study comparison under comparable aqueous conditions, filbertone (5-methyl-2-hepten-4-one) has a reported odor threshold of 0.05 μg/L in water at 25 °C [2]. This represents a 5-fold lower detection threshold for the 2-methyl isomer, indicating substantially higher olfactory potency. The assay context for the target compound is the Fenaroli compilation (detection threshold in water); the filbertone value is from the comprehensive JAFC review, which cites original sensory panel measurements in water.

Odor Threshold Sensory Science Volatile Potency

Regulatory and Use-Category Status: Non-GRAS Research Compound vs. GRAS Flavoring Agent

2-Methyl-2-hepten-4-one is classified by The Good Scents Company as 'not for fragrance use' and 'not for flavor use,' and it does not appear in the FDA EAFUS (Substances Added to Food) database with a FEMA GRAS number [1][2]. In contrast, its positional isomer 5-methyl-2-hepten-4-one (filbertone, CAS 81925-81-7) holds FEMA No. 3761, is recognized as GRAS (FEMA GRAS Publications 15, 16, 22), and has an established JECFA flavor number 1133 [3]. Filbertone is explicitly approved as a flavoring agent or adjuvant for food use and is employed in perfumery [4]. The absence of GRAS designation for the 2-methyl isomer is a binary regulatory distinction that cannot be bridged by structural similarity alone.

Regulatory Compliance FEMA GRAS Flavor Ingredient Procurement

Natural Occurrence Breadth: Multi-Matrix Food Occurrence vs. Predominantly Single-Source (Hazelnut)

2-Methyl-2-hepten-4-one has been reported as a naturally occurring volatile in at least 11 distinct food and botanical matrices: chicken fat, grilled beef, roasted beef, boiled mutton, raw cured pork, roasted peanut, soybean, mushrooms, malt, buckwheat, and rooibos tea (Aspalathus linearis) [1][2]. In contrast, filbertone (5-methyl-2-hepten-4-one) is established as the principal character-impact flavor compound of hazelnut (Corylus avellana) and is not reported to occur broadly across other food categories in the VCF (Volatile Compounds in Food) database [3][4]. The 2-methyl isomer's occurrence across mammalian meats, legumes, fungi, cereals, and herbal infusions indicates formation via multiple thermal degradation pathways (e.g., carotenoid degradation and Maillard-type reactions), whereas filbertone's occurrence is tightly associated with hazelnut lipid biochemistry.

Natural Occurrence Volatile Profiling Food Authenticity

Odor Character Divergence: Fruity-Green-Herbal Profile vs. Nutty-Hazelnut-Metallic Profile

Computational odor profiling of 2-methyl-2-hepten-4-one yields a dominant character distribution of Fruity (63.41%), Green (62.99%), Herbal (61.33%), Sweet (59.03%), and Earthy (50.92%) [1]. In contrast, the FAO JECFA organoleptic specification for filbertone (5-methyl-2-hepten-4-one) describes the odor as 'hazelnut, metallic, buttery,' with supplementary sources noting roasted, nutty, and nougat-like nuances [2][3]. The two isomers thus occupy fundamentally different sensory spaces: the 2-methyl isomer maps to the fresh-fruity-green-herbal quadrant, while the 5-methyl isomer is firmly anchored in the nutty-roasted-brown spectrum. The estimated odor strength for the 2-methyl isomer is rated 'Strong' (Mạnh) [1].

Odor Character Sensory Profiling Flavor Chemistry

Boiling Point Differential: 2-Methyl-2-hepten-4-one Boils ~9 °C Higher Than Filbertone Under Atmospheric Pressure

2-Methyl-2-hepten-4-one has an estimated boiling point of 179.32 °C at 760 mmHg, with an estimated vapor pressure of 0.947 mmHg at 25 °C [1]. Filbertone (5-methyl-2-hepten-4-one) has a reported boiling point of 170 °C at 760 mmHg (lit.) [2]. The 9.32 °C difference in atmospheric boiling point reflects altered intermolecular interactions arising from the different position of the methyl substituent and the resulting change in molecular shape and dipole orientation. The accompanying estimated logP values are 2.088 for the 2-methyl isomer and 1.97 for the 5-methyl isomer, indicating slightly higher lipophilicity for the target compound [1][3].

Physicochemical Properties Volatility Distillation Behavior

Aqueous Solubility: Quantitatively Measured (>900 mg/L) vs. Qualitative 'Slightly Soluble' for Filbertone

2-Methyl-2-hepten-4-one has an estimated aqueous solubility of 935.8 mg/L at 25 °C [1]. For filbertone (5-methyl-2-hepten-4-one), the FAO JECFA specification provides only the qualitative descriptor 'slightly soluble in water; soluble in oils' [2]. The availability of a quantitative solubility value for the 2-methyl isomer enables precise calculation of aqueous working concentrations for sensory threshold experiments, in vitro bioassays, or environmental fate modeling—capabilities that the qualitative description for the 5-methyl isomer does not support. The density also differs: 0.835 g/cm³ (estimated) for the 2-methyl isomer versus 0.845 g/mL at 25 °C (lit.) for the 5-methyl isomer [3].

Solubility Formulation Sample Preparation

High-Confidence Application Scenarios for 2-Methyl-2-hepten-4-one (CAS 22319-24-0) Based on Verified Differential Evidence


Multi-Matrix Meat and Savory Food Volatile Biomarker Research

With documented natural occurrence across chicken fat, grilled/roasted beef, boiled mutton, and raw cured pork [1], 2-methyl-2-hepten-4-one serves as a cross-species volatile marker for thermal food processing studies. Its 0.01 ppb odor detection threshold [2] makes it detectable at trace concentrations relevant to aroma-active volatile screening. Researchers investigating Maillard reaction pathways, lipid oxidation volatilomics, or species-specific meat aroma signatures should procure this isomer specifically, as the 5-methyl analog (filbertone) is not reported in these meat matrices [3] and carries a nutty-hazelnut odor character [4] that is absent from meat volatile profiles. The quantitative aqueous solubility (935.8 mg/L) [5] facilitates reproducible standard preparation for GC-MS calibration.

Rooibos Tea (Aspalathus linearis) Authentication and Quality Control Reference

2-Methyl-2-hepten-4-one is a confirmed volatile constituent of rooibos tea [1][2]. As a non-GRAS, research-designated compound [3], it is ideally suited as an analytical reference standard for botanical authentication workflows (e.g., chemometric origin verification, extraction-method comparison, or volatile marker quantification). Its distinct fruity-green-herbal odor profile [4] aligns with the sweet-caramel, honey-sweet, and woody aroma characteristics described for rooibos infusions [5]. The achiral nature of the molecule simplifies quantitative analysis by eliminating enantiomeric ratio considerations that complicate filbertone-based hazelnut authentication studies.

Structure-Odor Relationship (SAR) Studies on Enone Positional Isomerism

The methylheptenone isomer series (2-methyl-2-hepten-4-one, 5-methyl-2-hepten-4-one [filbertone], and 6-methyl-5-hepten-2-one [sulcatone]) presents a clean model system for investigating how the position of a single methyl substituent on a C8 enone backbone dictates odor threshold (0.01 ppb vs. 0.05 ppb) [1][2], odor character (fruity-green-herbal vs. nutty-hazelnut-metallic vs. citrus-fatty-green) [3][4], and physicochemical properties (ΔT_bp ≈ 9 °C) [5]. Academic and industrial olfactory research groups studying quantitative structure-activity relationships (QSAR) in odorants require all three isomers as a calibrated set; substitution of one isomer for another collapses the experimental design.

Non-Food, Research-Grade Synthetic Intermediate for Enone-Derived Compounds

Because 2-methyl-2-hepten-4-one is explicitly designated 'not for fragrance use' and 'not for flavor use' and lacks FEMA GRAS clearance [1][2], its primary industrial value lies in its utility as a synthetic building block for enone-derived research compounds (e.g., turmerone and turmeronol analogs [3]) where the conjugated C2–C3 olefin adjacent to the C4 carbonyl provides a specific Michael acceptor or condensation site. The quantitative solubility data (935.8 mg/L in water; soluble in ethanol at >1000 g/L) [4][5] supports reaction solvent selection and workup design. For synthetic chemistry laboratories, the 2-methyl isomer is the appropriate starting material when C2-methyl-substituted enone products are the synthetic target.

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